molecular formula C8H12BrN3 B6357362 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole CAS No. 1619993-54-2

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Cat. No. B6357362
CAS RN: 1619993-54-2
M. Wt: 230.11 g/mol
InChI Key: ZPXFVXRDZXVHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, also known as 4-BMPP, is an organic compound that belongs to the family of pyrazoles. It is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one nitrogen atom. 4-BMPP is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 248.2 g/mol.

Scientific Research Applications

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been used in a variety of scientific research applications, including as a model compound for the study of drug design, as a substrate for enzyme-catalyzed reactions, and as a potential drug candidate for the treatment of cancer. 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has also been used in studies of the effects of nitric oxide-releasing compounds on cell signaling pathways, as well as in studies of the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed to interact with proteins in the cell membrane to modulate the activity of enzymes and other proteins involved in signal transduction pathways. In addition, 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
In vitro studies have shown that 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can inhibit the activity of cyclooxygenase-2, as well as other enzymes involved in signal transduction pathways. In addition, 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole has been shown to modulate the expression of genes involved in inflammation and cell proliferation. In vivo studies have demonstrated that 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole in lab experiments include its low cost, its easy synthesis, and its ability to modulate signal transduction pathways. The main limitation of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is its lack of specificity, which can lead to off-target effects in vivo.

Future Directions

The future directions for research on 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole include further studies of its mechanism of action and its effects on signal transduction pathways, as well as its potential use as a drug candidate for the treatment of cancer and other diseases. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole. Other potential future directions include the development of more specific and potent analogs of 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, and the development of delivery systems for 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole that can target specific tissues and cells.

Synthesis Methods

4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole can be synthesized using a two-step synthesis method. The first step involves the reaction of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazole with bromine in acetic acid. This reaction produces a brominated product, 4-bromo-1-methyl-3-pyrrolidin-1-yl-1H-pyrazole. The second step involves the reduction of the brominated product with sodium borohydride in the presence of anhydrous ethanol. This reaction produces 4-Bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole.

properties

IUPAC Name

4-bromo-1-methyl-3-pyrrolidin-1-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-11-6-7(9)8(10-11)12-4-2-3-5-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXFVXRDZXVHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

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